Luteolin-4'-glucoside
CAS No.: 6920-38-3
Cat. No.: VC21352915
Molecular Formula: C21H20O11
Molecular Weight: 448.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6920-38-3 |
---|---|
Molecular Formula | C21H20O11 |
Molecular Weight | 448.4 g/mol |
IUPAC Name | 5,7-dihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Standard InChI | InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2 |
Standard InChI Key | UHNXUSWGOJMEFO-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Melting Point | 178 - 179 °C |
Introduction
Fundamental Characteristics and Properties
Chemical Structure and Identification
Luteolin-4'-O-glucoside (C₂₁H₂₀O₁₁) is a flavone glycoside with a molecular weight of 448.4 g/mol . The compound exists as luteolin substituted by a beta-D-glucopyranosyl residue at position 4' through a glycosidic linkage . It belongs to several chemical classifications including glycosyloxyflavones, monosaccharide derivatives, beta-D-glucosides, and trihydroxyflavones . The compound is also known by several synonyms including luteolin-4'-o-beta-d-glucopyranoside, luteolin 4'-glucoside, and 5,7-dihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one .
The systematic chemical name of the compound is 5,7-dihydroxy-2-(3-hydroxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-chromen-4-one, reflecting its complex structure with multiple hydroxyl groups and the glucose moiety . These structural elements are critical for its biological functions and therapeutic potential. The compound's InChI key is UHNXUSWGOJMEFO-QNDFHXLGSA-N, providing a standardized digital representation of its chemical structure .
Natural Sources and Distribution
Luteolin-4'-O-glucoside has been isolated from various plant species, demonstrating its widespread distribution in the plant kingdom. Notable sources include Olea europaea (olive), from which it has been successfully isolated and characterized . The compound has also been reported in several other plant species including Leontodon saxatilis, Saussurea medusa, Disporum cantoniense, and Pseudognaphalium affine . The diversity of plant sources suggests that this compound may play important roles in plant metabolism and defense mechanisms across different plant families.
The presence of luteolin-4'-O-glucoside in these various plant species also indicates potential evolutionary significance, possibly related to its antioxidant properties and role in plant stress responses. The identification of this compound across multiple plant genera suggests it may be a conserved secondary metabolite with important ecological functions in plant-environment interactions.
Biosynthesis and Production Methods
Biotransformation Approaches
The production of luteolin-4'-O-glucoside can be achieved through biotransformation methods, which offer advantages over traditional chemical synthesis approaches. One effective method involves the use of Bacillus cereus A46 cells to biotransform luteolin into its glycosides in hydrophilic organic solvents . This approach represents a significant advancement over chemical glycosylation, which typically requires protecting-group mechanisms and multiple synthetic steps. In contrast, biotransformation provides a direct regioselective glycosylation method to construct glycosidic bonds more efficiently .
Research has demonstrated that B. cereus A46 cells exhibit high activity and stability in 5-20% (v/v) dimethyl sulfoxide (DMSO) solutions, achieving conversion rates of 90-98% for luteolin glycosides . This biotransformation process can yield five different glycosides of luteolin: luteolin 7-O-β-glucoside, luteolin 4′-O-β-glucoside, luteolin 3′-O-β-glucoside, luteolin 7,3′-di-O-β-glucoside, and luteolin 7,4′-di-O-β-glucoside . The specific distribution of these products can be regulated through adjustment of the DMSO concentration in the reaction medium.
Optimization of Production Conditions
The optimization of luteolin glycosylation processes has been extensively studied to maximize yield and efficiency. Research indicates that efficient glycosylation of luteolin can be achieved under specific conditions: 30°C temperature, pH 6.47, and 970 μM substrate concentration . Under these optimized conditions in a 20% (v/v) DMSO solvent system, a conversion rate of 96% can be achieved, resulting in 931.2 μM (417.2 mg L⁻¹) of luteolin 7-O-β-glucoside as the primary product .
A notable advantage of this biotransformation approach is the ability to work with higher substrate concentrations. The substrate concentration (970 μM) of luteolin in 20% (v/v) DMSO solvent is over tenfold higher than reported in other methods, such as glycosylation of luteolin (30.0 μM) with glycosyltransferase from X. campestris or trans-glycosylation of luteolin (70.0 μM) by UDP-glycosyltransferase . This higher concentration, combined with the production of simpler product profiles (mainly luteolin 7-O-β-glucoside under specific conditions), facilitates separation and large-scale production, making the bioactive compounds more accessible for further research and potential therapeutic applications.
Compound | Free OH Groups | IC₅₀ (μM) |
---|---|---|
Luteolin | 5, 7, 3′, 4′ | 20.2 |
Luteolin 7-O-β-glucoside | 5, 3′, 4′ | 21.2 |
Luteolin 3′-O-β-glucoside | 5, 7, 4′ | >100 |
Luteolin 4′-O-β-glucoside | 5, 7, 3′ | >100 |
Luteolin 7,3′-di-O-β-glucoside | 5, 4′ | >100 |
Luteolin 7,4′-di-O-β-glucoside | 5, 3′ | >100 |
This data demonstrates that glycosylation at positions 3' or 4' significantly reduces the antioxidant activity (IC₅₀ >100 μM) compared to luteolin (IC₅₀ = 20.2 μM) or luteolin 7-O-β-glucoside (IC₅₀ = 21.2 μM) . These findings suggest that maintaining the 3',4'-dihydroxy arrangement is crucial for preserving the antioxidant properties, and that glycosylation at position 7 has minimal impact on this activity.
Therapeutic Effects on Hyperuricemia and Gout
One of the most promising therapeutic applications of luteolin-4'-O-glucoside is in the treatment of hyperuricemia and gouty arthritis. Studies have demonstrated that both luteolin and luteolin-4'-O-glucoside exhibit potent effects in treating these conditions . The compounds work through multiple mechanisms, including decreasing the level of mouse urate transporter 1 (mURAT1) and inhibiting xanthine oxidase (XO) activity, which contribute to enhancing uric acid excretion and improving hyperuricemia-induced renal dysfunction .
In addition to their effects on uric acid metabolism, luteolin and luteolin-4'-O-glucoside have shown ability to alleviate paw swelling and inflammation induced by monosodium urate (MSU) crystals, which are the primary pathological agent in gout . Further investigations suggest that these flavones improve inflammatory symptoms by decreasing the levels of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) . These findings suggest that luteolin-4'-O-glucoside could potentially be developed as a therapeutic agent for treating hyperuricemia and gouty arthritis, offering a natural alternative to current treatments.
Cytotoxic Activities Against Cancer Cell Lines
Beyond its applications in inflammatory conditions, luteolin-4'-O-glucoside has demonstrated cytotoxic activity against several cancer cell lines. Research has confirmed its cytotoxic effects against NCI-H929, U266, and OPM2 cell lines . While the detailed mechanisms of this anticancer activity require further investigation, these preliminary findings suggest potential applications in cancer therapy, particularly for specific cancer types represented by these cell lines.
The observed cytotoxic effects align with broader research on flavonoids, which have frequently demonstrated anticancer properties through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cell proliferation. The specific contribution of the glucoside moiety at the 4' position to these activities represents an important area for future research to fully understand the structure-activity relationships underlying these effects.
Comparative Analysis with Other Luteolin Derivatives
Pharmacological Differences Between Derivatives
The pharmacological properties of different luteolin derivatives show considerable variation based on their glycosylation patterns. While luteolin-4'-O-glucoside demonstrates promising effects in treating hyperuricemia and gout , its antioxidant capacity is lower than that of luteolin or luteolin 7-O-β-glucoside . This suggests that the optimal choice of luteolin derivative for therapeutic use should be tailored to the specific medical condition being targeted.
The differences in biological activities between these derivatives highlight the importance of understanding structure-activity relationships in flavonoid glycosides. This knowledge can guide the development of more effective therapeutic agents by selecting or designing compounds with glycosylation patterns optimized for specific biological targets or pharmacological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume